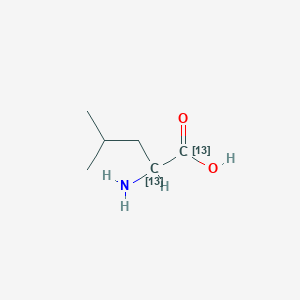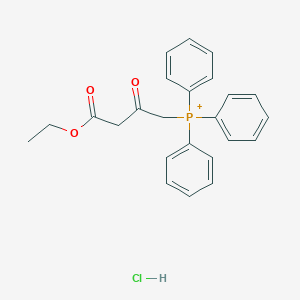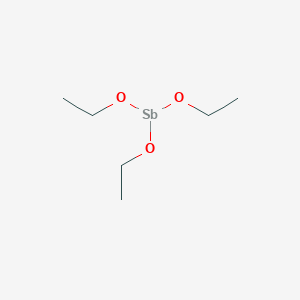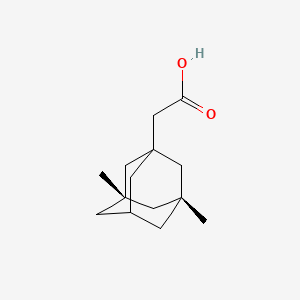
3,5-Dimethyladamantane-1-acidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyladamantane-1-acidic acid is an organic compound with the molecular formula C({14})H({22})O(_{2}). It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position of the adamantane framework. The compound is known for its stability and unique structural properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyladamantane-1-acidic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, a tricyclic hydrocarbon.
Methylation: Adamantane undergoes methylation to introduce methyl groups at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The methylated adamantane is then subjected to carboxylation to introduce the carboxylic acid group at the 1 position. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of adamantane are methylated using industrial methylating agents.
Catalytic Carboxylation: The methylated product is then carboxylated using advanced catalytic systems to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyladamantane-1-acidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups and the carboxylic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,5-Dimethyladamantane-1-acidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyladamantane-1-acidic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Comparaison Avec Des Composés Similaires
3,5-Dimethyladamantane-1-acidic acid can be compared with other adamantane derivatives such as:
Adamantane-1-carboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,3-Dimethyladamantane: Lacks the carboxylic acid group, affecting its reactivity and applications.
1,3,5-Trimethyladamantane:
The unique combination of the carboxylic acid group and the methyl groups at specific positions in this compound distinguishes it from these similar compounds, providing it with unique properties and applications.
Propriétés
Formule moléculaire |
C14H22O2 |
|---|---|
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
2-[(3S,5R)-3,5-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16)/t10?,12-,13+,14? |
Clé InChI |
FUOXJVUIQUYDDI-AMZBWDOQSA-N |
SMILES isomérique |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CC(=O)O)C |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




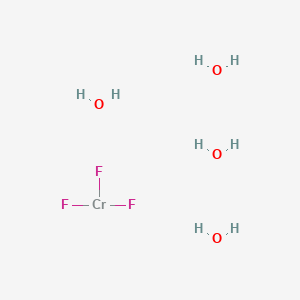
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)





